Argvalin
Description
Contextualization of 2(1H)-Pyrazinones as a Class of Natural Products
2(1H)-Pyrazinones are six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group. ontosight.ai This core structure is the foundation for a variety of natural products with differing substituents, leading to a wide range of chemical properties and biological functions. ontosight.airesearchgate.net
The study of pyrazinone chemistry and the isolation of their natural derivatives have a history dating back to the early 20th century. rsc.org Early methods for the preparation of substituted 2(1H)-pyrazinones were described prior to 1942, initially yielding compounds with identical groups at the C-3 and C-6 positions. rsc.org Later work, such as that reported by Tota and Elderfield in 1942, enabled the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents. rsc.org A significant approach to synthesizing 2(1H)-pyrazinones involves the condensation of an α-amino acid amide and a 1,2-dicarbonyl compound, a method first described by R. G. Jones in 1949. rsc.org This method facilitates the formation of bonds between N-1 and C-6, and between N-4 and C-5 of the pyrazinone ring. rsc.org
Discovery and Initial Characterization of Argvalin
This compound is one such natural product featuring the pyrazinone core, initially isolated from a microbial source.
This compound was isolated from a strain of Streptomyces. knapsackfamily.comchemistrydocs.com Specifically, it has been identified as a metabolite of Streptomyces KG 62-AG1. knapsackfamily.com It has also been detected in Streptomyces noursei in co-culture studies. researchgate.netresearchgate.net The isolation of this compound from Streptomyces species highlights the role of these bacteria as producers of diverse natural products, including pyrazinone derivatives. rsc.orgfrontiersin.org
The chemical structure of this compound has been assigned as 6-(3-guanidinopropyl)-3-isopropyl-2(1H)-pyrazinone. ontosight.aichemistrydocs.comechemi.com
Here is a table summarizing some fundamental chemical properties of this compound based on the search results:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉N₅O | echemi.comfda.govncats.io |
| Molecular Weight | 237.3 g/mol | echemi.comfda.gov |
| Exact Mass | 237.15896025 g/mol | echemi.com |
| SMILES | CC(C)c1c(=O)[nH]c(CCCNC(=N)N)cn1 | fda.gov |
| InChIKey | JFWUBUQYKZHEIA-UHFFFAOYSA-N | echemi.comfda.gov |
| CAS Number | 52159-72-5 | echemi.com |
| UNII | AT6F4DQ9CG | fda.gov |
| Stereochemistry | ACHIRAL | fda.govncats.io |
| Defined Stereocenters | 0/0 | fda.govncats.io |
This compound is classified as a chemical substance. fda.gov Its structure features the characteristic 2(1H)-pyrazinone core substituted with an isopropyl group at the C-3 position and a 3-guanidinopropyl chain at the C-6 position. ontosight.ai The presence of the guanidino group in the side chain is notable, as this functional group is known for its ability to engage in strong ionic interactions. ontosight.ai
Significance of this compound in Contemporary Chemical Biology Research
The significance of this compound in contemporary chemical biology research stems from its natural product origin and its distinct chemical structure, particularly the presence of the guanidino moiety appended to the pyrazinone core. Compounds containing guanidino groups, including this compound, can exhibit a range of biological activities such as enzyme inhibition, receptor binding, and interference with protein-protein interactions. ontosight.ai Given its structure, this compound may interact with biological targets that recognize arginine or other guanidinium-containing compounds. ontosight.ai For instance, it has been suggested that it could potentially interact with nitric oxide synthase (NOS). ontosight.ai Research into this compound and similar pyrazinone natural products contributes to the broader understanding of microbial secondary metabolites, their biosynthesis, and their potential interactions with biological systems, which can inform the discovery of new bioactive molecules. researchgate.netfrontiersin.orgacs.org
Contribution to the Understanding of Microbial Metabolites
This compound was initially discovered as a new microbial metabolite related to arglecin (B1197012), isolated from a culture of Streptomyces filipinensis (strain KG62-AG1) vliz.bebikaken.or.jp. Its biosynthesis is thought to involve the coupling of L-arginine and L-valine vliz.be. This origin highlights this compound's place within the diverse array of secondary metabolites produced by microorganisms, particularly Streptomyces species, which are well-known producers of bioactive natural products researchgate.netrsc.orgvliz.befrontiersin.org.
The study of microbial metabolites like this compound contributes significantly to the understanding of microbial biochemistry, metabolic pathways, and the ecological roles these compounds play. Microorganisms produce a vast range of secondary metabolites, many of which possess unique structures and biological activities frontiersin.orgresearchgate.net. These metabolites can be involved in various interactions, such as mediating cross-kingdom microbial interactions or acting as signaling molecules frontiersin.orgmdpi.com. The discovery and characterization of compounds like this compound from microbial sources expand the known chemical diversity of natural products and provide insights into the biosynthetic capabilities of these organisms rsc.orgvliz.be.
Furthermore, understanding microbial metabolites is crucial for exploring potential therapeutic agents. Microbes, especially those from underexplored environments like marine sediments, represent a promising source of novel natural products with interesting biological activities vliz.bemdpi.com. The investigation of microbial metabolites contributes to the broader field of natural product chemistry and its applications rsc.org.
Research into microbial metabolites also sheds light on the complex interactions between microbes and their environment, including host organisms. Microbial metabolites can influence host physiology, immunity, and metabolism mdpi.comnih.govnih.govfrontiersin.orgembopress.org. While specific details on this compound's interactions in this context are not extensively detailed in the provided information, its identification as a microbial metabolite underscores its potential relevance in such biological systems.
Rationale for Comprehensive Academic Investigation of this compound's Molecular Mechanisms
A comprehensive academic investigation into the molecular mechanisms of this compound is warranted due to its unique chemical structure and its origin as a microbial metabolite ontosight.aivliz.be. The presence of both a guanidino group and an isopropyl substituent on a pyrazinone core suggests potential interactions with biological targets ontosight.ai.
Compounds containing guanidino groups are known to exhibit various biological activities, including enzyme inhibition, receptor binding, and interference with protein-protein interactions ontosight.ai. Given its structural similarity to arginine, this compound might interact with enzymes or receptors that recognize arginine or other guanidinium-containing compounds, such as nitric oxide synthase (NOS), an enzyme family involved in producing nitric oxide ontosight.ai.
The study of this compound's molecular mechanisms can provide valuable insights into how this specific pyrazinone derivative interacts with biological systems at a molecular level ontosight.ai. This includes understanding its binding affinities to potential targets, the biochemical pathways it might influence, and the resulting cellular or physiological effects. Such investigations are fundamental to determining any potential biological activities of this compound and exploring its possible applications ontosight.ai.
Academic research into the molecular mechanisms of natural products like this compound is essential for several reasons:
Discovery of Novel Biology: Understanding how these unique molecules interact with biological targets can reveal previously unknown biochemical pathways or mechanisms uni-goettingen.denih.govnih.govumontpellier.fr.
Structure-Activity Relationship (SAR) Studies: Investigating the molecular mechanisms helps in establishing relationships between the chemical structure of this compound and its biological effects. This knowledge can inform the design of new compounds with modified or enhanced activities rsc.org.
Potential for Therapeutic Development: While the provided information excludes clinical use and safety profiles, understanding the molecular mechanisms of a natural product is a critical first step in evaluating its potential as a therapeutic lead compound ontosight.ai. This involves identifying specific molecular targets and understanding how the compound modulates their activity nih.gov.
Contribution to the Understanding of Microbial Ecology: Deciphering the molecular mechanisms of microbial metabolites can provide clues about their roles in the producing organism's survival, interactions with other microbes, or relationship with a host frontiersin.org.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52159-72-5 |
|---|---|
Molecular Formula |
C11H19N5O |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-[3-(6-oxo-5-propan-2-yl-1H-pyrazin-2-yl)propyl]guanidine |
InChI |
InChI=1S/C11H19N5O/c1-7(2)9-10(17)16-8(6-15-9)4-3-5-14-11(12)13/h6-7H,3-5H2,1-2H3,(H,16,17)(H4,12,13,14) |
InChI Key |
JFWUBUQYKZHEIA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(NC1=O)CCCN=C(N)N |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CCCN=C(N)N |
Other CAS No. |
52159-72-5 |
Synonyms |
argvalin |
Origin of Product |
United States |
Isolation, Cultivation, and Production Strategies for Argvalin
Identification and Characterization of Argvalin-Producing Microorganisms
The primary sources of this compound are microorganisms, with certain genera being particularly notable producers. Identifying and characterizing these microbes is the foundational step in this compound production.
Dominant Microbial Genera: Streptomyces Species
The genus Streptomyces, a group of Gram-positive bacteria known for their filamentous growth and prolific production of secondary metabolites, represents a dominant source of this compound. Streptomyces species are widely recognized for producing a vast array of bioactive compounds, including antibiotics, immunosuppressants, and anticancer agents. bjid.org.brnih.gov
Specific Streptomyces species have been identified as this compound producers. For instance, Streptomyces filipinensis (strain KG62-AG1) has been reported to produce this compound. vliz.be Streptomyces hygrospinosus var. Beijingensis is another Streptomyces strain from which pyrazinones with arginine, including this compound (compound 3), have been identified. mdpi.com The production of this compound has also been observed in co-cultures of Streptomyces noursei and Penicillium rubens in stirred tank bioreactors, with simultaneous inoculation proving effective in enhancing this compound production by S. noursei. nih.govcolab.ws Diverse Streptomyces strains have been detected as producers of this compound. datapdf.com
Other Biological Sources and Environmental Contexts
Beyond the dominant Streptomyces genus, this compound and related pyrazinone derivatives have been found in other biological sources and environmental contexts. Marine-derived microorganisms, in particular, have proven to be a valuable source of novel natural products. mdpi.comresearchgate.netd-nb.info
Marine-derived myxobacteria, although less studied than actinobacterial secondary metabolites, represent a promising source of secondary metabolites with unusual structural features. mdpi.comresearchgate.net While specific marine myxobacteria directly producing this compound were not highlighted in the search results, related pyrazinones like enhypyrazinones A and B have been discovered from a marine-derived myxobacterium, Enhygromyxa sp. mdpi.comresearchgate.net This suggests the potential for marine myxobacteria to produce this compound or closely related compounds.
Fungi also contribute to the diversity of this compound-producing organisms or those producing similar pyrazinone structures. Pyrazinone derivatives have been isolated from the coral-derived Aspergillus ochraceus. dntb.gov.uajst.go.jp Furthermore, co-cultivation studies involving the filamentous fungus Penicillium rubens and the actinomycete Streptomyces noursei have shown enhanced production of this compound by S. noursei, indicating that interactions between different microbial genera, including fungi, can influence this compound production. nih.govcolab.wsresearchgate.netfrontiersin.org
Methodologies for this compound Isolation from Fermentation Broths
Once produced by microbial fermentation, this compound needs to be efficiently isolated and purified from the complex fermentation broth. This typically involves a combination of extraction and chromatographic techniques.
Extraction and Chromatographic Purification Techniques
The isolation of secondary metabolites like this compound from fermentation broths often begins with extraction using organic solvents. This step separates the desired compound from the aqueous culture medium and cellular debris. Different organic solvents can be tested to optimize the extraction efficiency of bioactive metabolites. d-nb.info
Following extraction, chromatographic purification techniques are crucial for obtaining pure this compound. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic methods are widely used in the downstream processing of fermentation products. scialert.net
Column chromatography, often packed with silica (B1680970) gel, is a common technique for the separation of crude extracts. d-nb.infoscialert.netgoogle.com Gradient elution with mixtures of solvents, such as dichloromethane (B109758) and methanol (B129727), or chloroform (B151607) and methanol, can be employed to elute the target compounds. d-nb.infogoogle.com
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC using a C18 column, is a powerful technique for further purification and analysis of microbial metabolites. d-nb.inforesearchgate.net The choice of mobile phase, often a gradient of water and an organic solvent like acetonitrile, and the detection wavelength (e.g., UV detection) are optimized based on the properties of the target compound. d-nb.inforesearchgate.netmdpi.com
For this compound, LC-MS analysis has been used, indicating its amenability to separation and detection by this method. mdpi.com The retention time and mass-to-charge ratio (m/z) are key parameters for identifying and quantifying this compound using LC-MS. mdpi.com
Scale-Up Considerations for Research Production
Scaling up the production of microbial metabolites from laboratory-scale cultures to larger volumes for research or potential industrial applications presents specific challenges. Microorganisms can be easily cultivated, and their processes can be readily scaled up, offering a promising source of natural products. vliz.be
Scale-up of fermentation processes requires careful consideration of factors such as bioreactor design, aeration, agitation, temperature control, and nutrient supply to maintain optimal growth and production conditions. colab.ws The extraction and purification methodologies also need to be adapted for larger volumes of fermentation broth and crude extract. d-nb.infoscialert.net
Large-scale fermentation experiments necessitate efficient methods for separating biomass from the culture broth, such as centrifugation or filtration, before extraction. scialert.netgoogle.commdpi.com Subsequent extraction steps may involve large volumes of solvents and require appropriate equipment. scialert.net Chromatographic purification methods, such as column chromatography, can be scaled up by using larger columns and increased quantities of stationary phase. scialert.net Preparative HPLC can also be used for purifying larger amounts of compounds. d-nb.info
Companies specializing in microbial fermentation and downstream processing offer expertise and facilities for scaling up the production of biochemicals, including chromatographic purification of fermentation broth for relatively low concentrated metabolic products. scaleupbio.com
Optimization of this compound Production Through Microbial Cultivation
Optimizing the cultivation conditions for this compound-producing microorganisms is crucial for maximizing yield and ensuring consistent production. This involves adjusting various parameters that influence microbial growth and secondary metabolite biosynthesis.
Key factors that can be optimized include the composition of the culture medium (carbon source, nitrogen source, trace elements), pH, temperature, aeration, agitation, and incubation time. mdpi.comresearchgate.netnih.govmedcraveonline.com
Research findings indicate that the composition of the fermentation medium is a significant factor in modulating the production of secondary metabolites by Streptomyces, influencing both the quantity and diversity of compounds produced. unirioja.es Different microorganisms utilize different chemical compounds as carbon or nitrogen sources, and their preference for medium pH or growing temperatures can vary. mdpi.com
Studies on optimizing microbial cultivation for the production of other secondary metabolites highlight the importance of these parameters. For example, optimizing carbon and nitrogen sources, temperature, and pH has been shown to enhance the production of antimicrobial compounds by bacteria. mdpi.comnih.govmedcraveonline.com
In the context of this compound production by Streptomyces noursei, co-cultivation with Penicillium rubens demonstrated that the method of co-culture initiation and the inoculation delay could impact this compound production levels. nih.govcolab.ws This suggests that interspecies interactions can play a role in optimizing this compound biosynthesis.
While specific detailed research findings on the precise optimal cultivation parameters solely for this compound production by its known producers were not extensively detailed in the search results, the general principles of microbial cultivation optimization for secondary metabolite production by Streptomyces and other relevant microorganisms are applicable. Data tables detailing the effect of different media components, temperatures, or pH levels on this compound yield would be essential for fine-tuning production strategies.
Table 1: Examples of Culture Media Components Investigated for Microbial Growth and Metabolite Production
| Component | Examples | Potential Impact on Production | Source |
| Carbon Source | Glucose, Lactose, Sucrose | Influences growth and yield | nih.govmdpi.commedcraveonline.com |
| Nitrogen Source | Yeast extract, Peptone, NH4Cl | Influences growth and yield | nih.govmdpi.commedcraveonline.com |
| Trace Metals | MnSO4, Na2B4O7, CuSO4, Na2MoO4, ZnSO4, Fe(NO3)3 | Essential for enzymatic activity | nih.govmdpi.com |
| pH | Adjusted with carbonates | Affects microbial growth and metabolite profile | nih.govmdpi.comnih.govfrontiersin.org |
| Temperature | Varied ranges (e.g., 20-50°C, 30°C) | Affects growth rate and metabolite production | mdpi.comnih.govmedcraveonline.com |
Further detailed research is needed to establish specific optimized cultivation protocols for maximizing this compound production from its identified microbial sources.
Fermentation Parameters and Media Composition
Fermentation is a metabolic process utilizing microorganisms such as bacteria, algae, and fungi to induce chemical changes in organic substrates through enzymatic action. Industrial fermentation applies this process on a large scale for producing various compounds, including pharmaceuticals and metabolites. byjus.com To achieve optimal product yield from fermentation, the growth medium for the microorganisms must supply sufficient energy sources and nutrients. byjus.com Key factors to consider when designing or selecting a fermentation medium include identifying the most suitable fermentation conditions, such as pH, temperature, and agitation speed, and the appropriate medium components like carbon and nitrogen sources. nih.gov
A typical fermentation medium comprises a carbon source, a nitrogen source, water, salts, and micronutrients. byjus.com Carbon sources, often sugars and carbohydrates, provide energy for microbial growth and play a significant role in the production of both primary and secondary metabolites. byjus.comnih.gov The rate at which the carbon source is metabolized can influence biomass formation and metabolite production. nih.gov Nitrogen sources are also essential components of fermentation media. byjus.com In addition to carbon and nitrogen, essential minerals like magnesium, phosphorus, potassium, sulfur, calcium, and chlorine are often required, while trace elements such as cobalt, copper, iron, manganese, molybdenum, and zinc may be present in sufficient quantities in water or other ingredients. mlsu.ac.in Growth factors, vitamins, anti-foaming agents, precursors, inducers, and chelating agents may also be added to the fermentation medium. mlsu.ac.in
Optimizing fermentation parameters and media composition can significantly enhance product yield. For instance, studies on Sanghuangporus alpinus fermentation demonstrated that optimizing culture parameters through response-surface methodology, including specific concentrations of fructose (B13574) as a carbon source and yeast extract as a nitrogen source, increased the mycelial biomass yield significantly compared to the initial medium mdpi.com.
Co-cultivation Strategies and Interspecies Interactions Influencing this compound Yield
Co-cultivation, the process of growing two or more microbial species together, has emerged as a strategy to enhance chemical and biological diversity and potentially improve the production of desired metabolites. nih.govresearchgate.net Interspecies interactions within microbial communities involve complex chemical processes that can influence metabolic pathways. rsc.org These interactions can lead to the awakening of metabolic pathways that may be inactive in monocultures and can stimulate or inhibit secondary metabolite formation. researchgate.net
Studies have shown the potential of co-cultivation to induce the production of new biologically active compounds. nih.gov The degree of contact between microbes is a critical factor in co-cultivation experimental setups. nih.gov Factors such as the presence of quorum-sensing messengers and the selection of resistant strains as challenge microbes can influence metabolite yields in co-culture. nih.gov
Specifically regarding this compound, research indicates that co-cultivation of Streptomyces noursei, a known producer of the antibiotic nystatin, with Penicillium rubens was effective in enhancing the production of certain secondary metabolites, including this compound. researchgate.net Simultaneous inoculation of these two species was found to be beneficial for increasing the yield of this compound, along with desferrioxamine E and deshydroxynocardamine. researchgate.net Streptomyces noursei demonstrated the ability to adapt and produce secondary metabolites even when inoculated into pre-existing cultures of Penicillium rubens. researchgate.net Interestingly, delaying the inoculation time of Streptomyces noursei relative to Penicillium rubens by 48 hours resulted in more efficient secondary metabolite production compared to a 24-hour delay, suggesting that the timing of interspecies interaction can impact production performance in co-culture systems. researchgate.net
Genetic Manipulation of Producer Strains for Enhanced Biosynthesis
Genetic manipulation of microbial producer strains is a powerful approach to enhance the biosynthesis and yield of target compounds. mdpi.comgenscript.com Techniques in genetic engineering and synthetic biology allow for the modification of microbial genomes and metabolic pathways to improve the efficiency of product formation. mdpi.comgenscript.com
Strategies for genetic manipulation in microorganisms like Streptomyces, which are known for producing a variety of natural products including antibiotics and other bioactive compounds, include expressing multiple copies of entire biosynthetic gene clusters (BGCs), refactoring BGCs by modifying regulatory elements, expressing BGCs in optimized host strains, expressing regulatory genes, and deleting genes that encode repressors. mdpi.com Advances in gene editing technologies, such as CRISPR/Cas9, have facilitated targeted modifications of genes involved in biosynthetic pathways. mdpi.com
Metabolic engineering is a key aspect of enhancing biosynthesis through genetic manipulation. This involves rationally designing and reconstructing metabolic pathways to channel precursors towards the desired product and minimize the formation of byproducts. genscript.com For example, in the production of riboflavin (B1680620) by Escherichia coli, overexpression of key genes involved in the riboflavin biosynthesis pathway (ribA, ribB, ribC, ribD, and ribE) and the deletion of a negative regulatory element (FMN riboswitch) significantly increased riboflavin yield. frontiersin.org
While specific details on the genetic manipulation of this compound producer strains were not found in the provided search results, the general principles and techniques applied to enhance secondary metabolite production in other microorganisms, particularly Streptomyces species which are known producers of various bioactive compounds including those enhanced by co-cultivation with Penicillium rubens like this compound researchgate.net, are relevant. These approaches involve understanding the genetic characteristics and metabolic mechanisms of the producer strain and employing tools like gene editing and metabolic pathway engineering to optimize this compound biosynthesis. genscript.commdpi.com
Elucidation of Argvalin Biosynthetic Pathways
Precursor Amino Acid Incorporation Studies
Investigating the precursor molecules utilized in the biosynthesis of natural products is a fundamental step in elucidating their biosynthetic pathways.
L-Arginine and L-Valine as Biosynthetic Precursors
Research indicates that L-Arginine and L-Valine serve as key biosynthetic precursors for Argvalin. vliz.be The presence of the isopropyl group in the structure of certain pyrazinone derivatives, including those related to this compound, strongly suggests the involvement of L-Valine. vliz.be While specific detailed studies on the incorporation of L-Arginine and L-Valine into this compound were not extensively detailed in the search results, the structural features of this compound, containing both an arginine-derived guanidine (B92328) group and a valine-derived isopropyl group within its pyrazinone framework, provide strong evidence for their roles as precursors. L-Arginine is a basic amino acid with a guanidino group sigmaaldrich.comwikipedia.org, and L-Valine is an aliphatic amino acid with an isopropyl side chain sigmaaldrich.comvanderbilt.edu.
Here is a table summarizing the key precursor amino acids:
| Amino Acid | Abbreviation | Role in this compound Biosynthesis |
| L-Arginine | Arg (R) | Source of the guanidine group |
| L-Valine | Val (V) | Source of the isopropyl group |
Isotopic Labeling Experiments for Pathway Tracing
Enzymatic Machinery Involved in this compound Biosynthesis
The biosynthesis of non-ribosomal peptides, including many pyrazinones, is carried out by large multimodular enzyme complexes known as non-ribosomal peptide synthetases (NRPS). nih.govresearchgate.netresearchgate.netjapsonline.com
Role of Non-Ribosomal Peptide Synthetases (NRPS) in Pyrazinone Formation
NRPS enzymes function as assembly lines, sequentially activating and condensing amino acids according to a specific order dictated by the arrangement of modules within the enzyme. researchgate.netresearchgate.netjapsonline.com Each module typically contains adenylation (A) domains for amino acid activation, thiolation (T) or peptidyl carrier protein (PCP) domains for carrying the activated amino acids, and condensation (C) domains for peptide bond formation. researchgate.netnih.gov For pyrazinone formation, a dimodular NRPS is often involved in synthesizing a dipeptide precursor. researchgate.netresearchgate.net The pyrazinone core is then formed through a cyclization event, often following the release of the dipeptide intermediate from the NRPS. nih.govresearchgate.netresearchgate.net Studies on other pyrazinones, such as the aureusimines, have shown that a dimodular NRPS is responsible for synthesizing the dipeptide precursor, which then undergoes cyclization and oxidation to form the pyrazinone moiety. researchgate.netnih.gov It is highly probable that a similar NRPS-mediated mechanism is involved in the formation of the dipeptide precursor of this compound from L-Arginine and L-Valine.
Post-NRPS Modifications and Cyclization Mechanisms
Following the formation of the dipeptide precursor by the NRPS, post-NRPS modifications and cyclization reactions are necessary to yield the final this compound structure. For many pyrazinones, release from the NRPS can occur via thioester reduction, yielding a C-terminal aldehyde. nih.govresearchgate.net The N-terminal amino group of the dipeptide can then condense with this aldehyde to form an imine, which subsequently undergoes oxidation to form the 2(1H)-pyrazinone ring. nih.govresearchgate.net While the specific details for this compound's cyclization are not explicitly detailed in the provided snippets, the general mechanism for pyrazinone formation from dipeptide precursors involves cyclization and oxidation steps. nih.govresearchgate.netnih.govrsc.org
Genetic Basis of this compound Biosynthesis
The enzymes and proteins involved in the biosynthesis of natural products like this compound are typically encoded by genes organized together in what is known as a biosynthetic gene cluster (BGC). nih.govjapsonline.comdntb.gov.uaresearchgate.net These clusters often contain genes encoding the core biosynthetic machinery (e.g., NRPS), tailoring enzymes that modify the basic structure, transport proteins, and regulatory elements. nih.govjapsonline.com Identification and analysis of the this compound BGC in producing organisms (such as Streptomyces species) can provide further insights into the organization of the biosynthetic genes, the predicted functions of the encoded enzymes, and potentially reveal novel enzymes or regulatory mechanisms involved in this compound production. nih.govjapsonline.comdntb.gov.uaresearchgate.net Genome mining approaches can be used to identify potential BGCs based on the presence of characteristic genes like those encoding NRPS. dntb.gov.ua
Identification and Annotation of Biosynthetic Gene Clusters (BGCs)
Biosynthetic gene clusters (BGCs) are genomic regions that contain genes encoding the enzymes and regulatory proteins required for the biosynthesis of a specific secondary metabolite. plos.org The identification and annotation of BGCs are often the initial steps in understanding a compound's biosynthesis. Computational tools play a significant role in this process, analyzing genome sequences to predict potential BGCs based on the presence of signature enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). uni-tuebingen.denf-co.rebiorxiv.org
While the specific BGC for this compound has not been fully detailed in the provided search results, related pyrazinone natural products are known to be synthesized via dimodular nonribosomal peptide synthetases (NRPSs). nih.gov This suggests that an NRPS-based BGC is likely involved in this compound biosynthesis, mediating the condensation of amino acid precursors. nih.gov Tools like antiSMASH are commonly used for identifying and annotating BGCs in microbial genomes. uni-tuebingen.denf-co.re
Functional Characterization of Genes within this compound BGCs
Once a putative BGC is identified, the next step is to functionally characterize the individual genes within the cluster to determine their specific roles in the biosynthetic pathway. This involves experimental approaches to confirm the function of the enzymes encoded by these genes. Functional characterization can involve techniques such as gene knockout or overexpression studies in the native producer organism or a heterologous host. plos.orgnih.govnih.gov By altering the expression of a specific gene and observing the effect on this compound production or the accumulation of intermediate compounds, researchers can infer the gene's function in the pathway. While specific details on the functional characterization of genes within the this compound BGC are not present in the search results, studies on related pyrazinones and other natural products provide a framework for such investigations. For example, characterization of NRPS enzymes has revealed their roles in selecting and ligating specific amino acids. researchgate.net
Advanced Methodologies in Biosynthetic Pathway Elucidation
Modern approaches to elucidating biosynthetic pathways integrate computational and experimental techniques for a more comprehensive understanding.
Genome Mining and Transcriptomic Analysis for Pathway Discovery
Genome mining involves the computational analysis of genomic data to identify potential BGCs and predict the structures of the natural products they encode. mdpi.comwikipedia.orgfrontiersin.org This approach has become increasingly powerful with the growing number of sequenced microbial genomes. mdpi.comfrontiersin.org Transcriptomic analysis complements genome mining by providing information about gene expression levels under different conditions. nih.gov By analyzing the transcriptome of the producing organism, researchers can identify which genes within a predicted BGC are actively transcribed during this compound production, providing further evidence for their involvement in the pathway. nih.gov The combination of genome mining and transcriptomics can help prioritize candidate BGCs and identify the specific genes most likely involved in biosynthesis. nih.gov This integrated approach has been successfully applied to discover and characterize other natural product biosynthetic pathways. nih.gov
Metabolomic Profiling and Targeted Analysis of Intermediates
Metabolomic profiling involves the comprehensive analysis of all metabolites produced by an organism. biorxiv.orgmdpi.comnih.gov This can help identify the final product (this compound) and potentially accumulate intermediates in the biosynthetic pathway. biorxiv.orgwikipedia.org Targeted analysis of intermediates involves specifically searching for and quantifying compounds that are predicted to be part of the this compound biosynthetic route based on the proposed precursors (arginine and valine) and the known chemistry of pyrazinone formation. vliz.bewikipedia.org By analyzing metabolite profiles under different growth conditions or in genetically modified strains, researchers can track the flow of metabolites through the pathway and identify key enzymatic steps. biorxiv.orgmdpi.com LC-MS analysis is a common technique used in metabolomic profiling to detect and identify various compounds, including potential biosynthetic intermediates. biorxiv.orgmdpi.com
Heterologous Expression Systems for Pathway Reconstruction
Heterologous expression involves transferring a BGC or a set of genes from the native producer organism into a more genetically tractable host organism. nih.govnih.govmdpi.com This allows for the reconstruction and study of the biosynthetic pathway in a controlled environment. nih.govmdpi.com Heterologous expression can be particularly useful for studying BGCs from organisms that are difficult to cultivate or genetically manipulate. mdpi.com By expressing the this compound BGC in a heterologous host, researchers can confirm that the identified gene cluster is indeed responsible for this compound production and can then manipulate individual genes within the cluster to study their functions and potentially engineer the pathway for improved production or the generation of analogs. nih.govnih.gov Streptomyces species and E. coli are common hosts for heterologous expression of bacterial BGCs. mdpi.com
Chemical Synthesis and Rational Derivatization of the Argvalin Scaffold
Foundational Synthetic Methodologies for 2(1H)-Pyrazinones
The 2(1H)-pyrazinone ring system can be constructed through various synthetic strategies, often utilizing α-amino acid-derived units as key building blocks. These methods provide versatile routes to access the core structure, which can then be further elaborated.
Synthesis from α-Amino Acid-Derived Units
Several approaches to 2(1H)-pyrazinones involve the use of α-amino acid derivatives. One significant method, first described by Tota and Elderfield, utilizes the condensation of a 1,2-disubstituted α-amino ketone hydrochloride with a 2-bromo- or 2-chloro-substituted acid halide. rsc.orgnih.gov This reaction sequence forms the N-1, C-5, and C-6 atoms from the amino ketone and the C-2 and C-3 atoms from the acid halide. rsc.orgnih.gov The resulting ketoamide intermediate is then treated with ammonia (B1221849) in the presence of sodium iodide, leading to a dihydropyrazine (B8608421), which undergoes air oxidation to yield the corresponding pyrazinone. rsc.orgnih.gov
Another strategy involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or α-aminoacetyl halide. rsc.orgnih.gov Additionally, 2(1H)-pyrazinones can be synthesized from α-amino acid amides and 1,2-dicarbonyl compounds or their analogues. rsc.orgnih.gov The method developed by Jones and Karmas and Spoerri is a prominent example of this approach, involving a one-pot condensation that forms bonds between N-1 and C-6 and between N-4 and C-5. rsc.orgnih.gov The use of α-aminohydroxamic acids instead of α-amino acid amides allows for the preparation of 1-hydroxy-2(1H)-pyrazinones, which can subsequently be reduced to the desired pyrazinones. rsc.orgnih.gov
Cyclization Reactions from Diketopiperazine Intermediates
Diketopiperazines (2,5-piperazinediones), which are readily available through the dehydration of amino acids, serve as valuable precursors for 2(1H)-pyrazinone synthesis. rsc.orgnih.gov A method developed by Baxter and Spring in 1947 involves the conversion of diketopiperazines into chloro-substituted pyrazines, which are then transformed into pyrazinones. rsc.orgnih.gov Heating diketopiperazines with phosphoryl chloride yields a mixture of mono- and dichloropyrazines. rsc.orgnih.gov The 2-chloropyrazine (B57796) isomer can be converted to a 2(1H)-pyrazinone by treatment with alkali or with sodium ethoxide followed by hydrolysis with hydrochloric acid. rsc.orgnih.gov This method was applied to symmetric diketopiperazines like DL-alanine anhydride (B1165640) and DL-isoleucine anhydride to produce substituted 2(1H)-pyrazinones. rsc.org Gallagher et al. reported a direct transformation of a diketopiperazine into a 2(1H)-pyrazinone by exposure to phosphoryl chloride, presumably via the loss of hydrogen chloride from a monochloro dihydropyrazine intermediate. rsc.org This procedure was also utilized in the initial steps of the syntheses of arglecin (B1197012) and argvalin from DL-alanyl-leucyl anhydride and DL-alanyl-valyl anhydride, respectively. rsc.orgnih.gov
One-Pot Condensation Approaches for Pyrazinone Ring Construction
One-pot condensation reactions offer efficient routes to construct the pyrazinone ring, minimizing isolation and purification steps. The method of Jones and Karmas and Spoerri, involving the condensation of an α-amino acid amide and a 1,2-dicarbonyl compound, is a significant one-pot approach for forming the N-1–C-6 and N-4–C-5 bonds of the 2(1H)-pyrazinone ring. rsc.orgnih.gov This method has been the subject of numerous studies to optimize conditions and understand its regioselectivity. rsc.orgnih.gov
Other one-pot methodologies have been developed, including a two-step one-pot process for the synthesis of dihydropyrazinones through the ring rearrangement of N-acylated morpholine (B109124) acetals derived from serine under acidic conditions. nih.govresearchgate.net This process involves an N-acyl iminium intermediate. nih.govresearchgate.net A rapid and versatile microwave-assisted one-pot protocol has also been developed for the preparation of N-1 and C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. rsc.org This method involves the in situ generation of an α-aminonitrile via a Strecker reaction followed by microwave-assisted cyclization. rsc.org
Total Synthesis of this compound
This compound (PubChem CID: 528854) is a natural 2(1H)-pyrazinone that has been isolated from Streptomyces. Its total synthesis has been pursued to confirm its structure and provide access to larger quantities for further study. This compound is structurally related to other natural pyrazinones like arglecin. rsc.orgnih.govsjtu.edu.cn
Step-by-Step Reaction Sequences and Key Intermediates
Early approaches to the synthesis of this compound and related pyrazinones involved the conversion of diketopiperazines derived from the constituent amino acids. rsc.orgnih.gov Specifically, the synthesis of this compound has been linked to the use of DL-alanyl-valyl anhydride as a starting material. rsc.orgnih.gov Heating this diketopiperazine with phosphoryl chloride yields a mixture of chloropyrazines. rsc.orgnih.gov Further transformation of these intermediates is required to obtain the 2(1H)-pyrazinone structure of this compound. rsc.orgnih.gov
A proposed alternative biosynthetic route to 2,5-disubstituted pyrazines, which are structurally related to pyrazinones, involves the dimerization of amino acid-derived α-amino aldehydes. researchgate.net This methodology has been demonstrated to provide a concise synthesis of several pyrazine (B50134) natural products in a one-pot operation. researchgate.net While this specifically describes pyrazine synthesis, the concept of utilizing dipeptidyl intermediates and subsequent cyclization/oxidation is relevant to pyrazinone synthesis as well.
Research into the biosynthesis of pyrazinones often points to the condensation of two amino acids through a nonribosomal peptide synthetase (NRPS) assembly line, leading to a dipeptide intermediate. acs.orgresearchgate.net This dipeptide can then be released as a dipeptide aldehyde, which undergoes cyclization and oxidation to form the pyrazinone. unc.edu This biosynthetic pathway provides a conceptual basis for synthetic strategies that involve dipeptidyl intermediates.
Key intermediates in the synthesis of 2(1H)-pyrazinones from diketopiperazines include chloro-substituted pyrazines. rsc.orgnih.gov In approaches starting from acyclic precursors, intermediates like ketoamides or dihydropyrazines are formed before the final oxidation to the pyrazinone. rsc.orgnih.gov For this compound specifically, the dipeptide precursor derived from alanine (B10760859) and valine, or a corresponding diketopiperazine, would be a key intermediate.
Regiochemical and Stereochemical Control in this compound Synthesis
Regiochemistry refers to the control over the position of chemical bond formation or breakage in a reaction, determining which constitutional isomer is formed. byjus.commasterorganicchemistry.comlibretexts.org Stereochemistry, on the other hand, deals with the spatial arrangement of atoms and the formation of stereoisomers (enantiomers or diastereomers). byjus.commasterorganicchemistry.comyoutube.com Achieving control over both regiochemistry and stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses defined substituents on the pyrazinone ring and potentially chiral centers.
In the synthesis of substituted 2(1H)-pyrazinones from unsymmetrical precursors, such as the condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound, regioselectivity is a critical consideration as it can lead to the formation of regioisomers. rsc.orgnih.gov Studies have been conducted to optimize reaction conditions to favor the formation of a specific regioisomer. rsc.orgnih.gov For example, Bergeron developed a method using a ketoimine that selectively yielded one 6-alkyl-2(1H)-pyrazinone isomer. nih.gov
Stereochemical control is essential when creating or manipulating chiral centers within the this compound structure. The amino acid precursors (alanine and valine) are chiral, and their stereochemistry must be controlled and potentially transferred to the pyrazinone product. While the pyrazinone ring itself is planar, substituents on the ring or attached to the nitrogen atoms can introduce chirality. The synthesis of optically active pyrazinones and related compounds from chiral amino acid derivatives or dipeptidyl aldehydes highlights the importance of stereochemical control in these synthetic routes. researchgate.netsciforum.netcapes.gov.br Strategies for achieving stereocontrol can involve the use of chiral starting materials, chiral reagents, or asymmetric reaction conditions. sciforum.net
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives are crucial for investigating the relationship between structural modifications and chemical properties. This involves strategic alterations to the molecule's key functional groups and the central pyrazinone ring.
Strategies for Modification of Side Chains (e.g., guanidinopropyl, isopropyl groups)
Modification of the side chains attached to the pyrazinone core is a primary strategy for generating this compound analogues. This compound itself features an isopropyl group and a guanidinopropyl group, derived from valine and arginine, respectively. nih.gov
One approach to modifying the guanidinopropyl side chain, characteristic of the arginine residue, involves direct chemical modification of the guanidinium (B1211019) group. While the high pKa of the guanidinium group (12.5) makes direct labeling challenging, methods for acylation have been explored, primarily on isolated arginine rather than within complex peptides. nih.gov However, recent advancements have demonstrated efficient methods for direct labeling of the arginine guanidinium group in native peptides under mild conditions, tolerating various functionalized amino acids. nih.gov These methods could potentially be adapted for the modification of the guanidinopropyl group in this compound or its precursors.
Modification of the isopropyl group, derived from valine, can be achieved by utilizing different α-amino acid precursors during the synthesis of the pyrazinone core. The synthesis of this compound from DL-alanyl-valyl anhydride exemplifies how the valine residue contributes the isopropyl side chain. nih.govrsc.org By employing anhydrides or other precursors derived from different amino acids with varied side chains (e.g., leucine (B10760876) for isobutyl), analogues with modified aliphatic substituents at this position can be synthesized. nih.govrsc.org
Another strategy involves the synthesis of artificial amino acids with modified side chains that can then be incorporated into the pyrazinone structure. For instance, replacing the guanidinium group in arginine with a guanidiniocarbonyl pyrrole (B145914) moiety provides a new class of artificial amino acids that can be used in peptide synthesis nih.gov. This approach could potentially be adapted to create this compound analogues with altered basic or structural features in the side chain.
Diversification of the Pyrazinone Ring System
Diversification of the 2(1H)-pyrazinone ring system itself is another key strategy for generating this compound derivatives. The pyrazinone core can be constructed through various synthetic routes from acyclic building blocks, offering opportunities for introducing different substituents and modifying the ring structure. nih.govrsc.org
One important approach involves the reaction of α-amino acid amides with 1,2-dicarbonyl compounds, leading to the formation of the pyrazinone ring. nih.govrsc.org Variations in the starting α-amino acid amide and the 1,2-dicarbonyl compound allow for the introduction of different substituents at various positions of the pyrazinone core. nih.govrsc.org
Another method for pyrazinone synthesis involves the cyclization of dipeptidyl chloromethyl ketones. nih.govrsc.org This pathway allows for the preparation of substituted pyrazinones, and modifications to the dipeptide precursor can lead to diversification of the resulting pyrazinone ring. nih.govrsc.org
Furthermore, the pyrazinone ring can undergo further derivatization after its formation. For example, halogenation at specific positions of the pyrazinone core can create sites for subsequent nucleophilic substitution or cross-coupling reactions, enabling the introduction of various functional groups. nih.govrsc.orgsemanticscholar.org Palladium-catalyzed cross-coupling reactions, for instance, have been used to incorporate substituents at the C-5 position of 5-bromo-2(1H)-pyrazinone. nih.gov
Diversification can also involve modifying substituents already present on the ring. For example, a synthetic pathway has been described to introduce a nitrile group at position 6 of a pyrazinedione core starting from a methyl group at that position via oxidation and subsequent conversion of the resulting aldehyde to a nitrile. nih.govsemanticscholar.org
Semi-synthetic Approaches from Natural Precursors
Semi-synthetic approaches utilize naturally occurring compounds as starting materials for the synthesis of this compound derivatives. This compound is a microbial metabolite isolated from Streptomyces species. nih.govdntb.gov.ua Natural products with the pyrazinone scaffold or related structures can serve as precursors for semi-synthesis.
One relevant natural precursor type is diketopiperazines, which can be converted into 2(1H)-pyrazinones. nih.govrsc.org The synthesis of this compound from DL-alanyl-valyl anhydride, a diketopiperazine, is an example of a route that starts from a precursor closely related to natural products. nih.govrsc.org
Another potential semi-synthetic strategy could involve the modification of this compound itself or closely related natural pyrazinones isolated from microbial sources. While specific examples of semi-synthesis directly modifying isolated this compound were not prominently detailed in the search results, the general principle of using natural pyrazinones as starting points for chemical transformations to create derivatives is applicable. The review on pyrazinone synthesis highlights that these compounds are found in a range of natural substances, suggesting the availability of potential natural precursors for semi-synthetic modifications. nih.govrsc.org For instance, other pyrazinone natural products like arglecin, also isolated from Streptomyces, share structural similarities with this compound and could potentially be modified to yield this compound analogues. nih.govrsc.org
Computational Chemistry in Synthetic Planning and Optimization
Computational chemistry plays an increasingly significant role in modern organic synthesis, including the planning and optimization of routes to complex molecules like this compound and its derivatives. peeksgroup.comhokudai.ac.jpfrontiersin.org
Reaction Pathway Prediction and Mechanistic Insights
Computational methods are employed to predict possible reaction pathways and gain insights into reaction mechanisms, which can guide synthetic efforts. hokudai.ac.jpfrontiersin.orgescholarship.org Algorithms and software have been developed for computer-assisted organic synthesis (CAOS) to identify sequences of chemical reactions that can lead to a desired target molecule from available starting materials. frontiersin.orgwikipedia.org
These computational tools often utilize databases of known chemical reactions and starting materials to propose synthetic routes. wikipedia.org More advanced methods employ machine learning and quantum chemical calculations to predict reaction outcomes and explore potential reaction pathways. hokudai.ac.jpfrontiersin.orgsemanticscholar.org For example, the Artificial Force Induced Reaction (AFIR) method, a computational technique applying virtual forces to search for reaction pathways, has been used in retrosynthetic analysis to find decomposition paths of target molecules and propose synthetic routes. hokudai.ac.jp
Computational chemistry can provide mechanistic insights by simulating reaction intermediates and transition states, helping to understand the feasibility and selectivity of potential synthetic steps. hokudai.ac.jpneurips.cc This is particularly valuable for complex transformations or when exploring novel reaction conditions. Predicting radical mechanistic pathways using computational approaches is an example of how these methods can detail the step-by-step process of a reaction. neurips.cc
In Silico Screening for Novel Synthetic Targets
In silico screening, or virtual screening, involves using computational methods to search large databases of chemical compounds for potential candidates with desired properties. sygnaturediscovery.commdpi.commdpi.comnih.gov While often applied in drug discovery to identify compounds with biological activity, in silico screening can also be used in the context of synthesis to identify novel synthetic targets or to explore the chemical space of potential derivatives. sygnaturediscovery.com
In silico screening can be structure-based, where compounds are docked to a target (e.g., an enzyme or receptor, though this is outside the scope of this article's focus on synthesis), or ligand-based, where compounds similar to known molecules are identified. sygnaturediscovery.com In the context of synthesis, ligand-based screening could be used to identify molecules structurally related to this compound that might be synthetically accessible or represent interesting targets for diversification.
Advanced Spectroscopic and Spectrometric Structural Analysis of Argvalin
High-Resolution Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the accurate mass of a molecule, which in turn helps to confirm its elemental composition and molecular formula. nih.gov Electrospray Ionization (ESI) is a common ionization method used in conjunction with HRMS, particularly for polar molecules like Argvalin. ub.edu
HR-ESI-MS for Accurate Mass Determination and Molecular Formula Confirmation
HR-ESI-MS provides highly accurate mass measurements, typically to several decimal places. By comparing the experimentally determined mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretically calculated masses for possible molecular formulas, the correct elemental composition can be confirmed. For this compound, the molecular formula is C₁₁H₁₉N₅O. fda.gov The calculated monoisotopic mass for [M+H]⁺ would be approximately 238.1667. Studies involving this compound or related pyrazinones have utilized HRMS data to confirm molecular formulas. nih.govmdpi.com For example, the molecular formula of ichizinone A, a pyrazinone, was determined as C₂₁H₃₄N₄O₅ based on HRMS data ([M + H]⁺, m/z 423.258). nih.gov Similarly, enhypyrazinone A, another pyrazinone natural product, had its molecular formula (C₂₄H₂₃N₃O) determined by HRESIMS data ([M + Na]⁺, m/z 392.1736). mdpi.com While specific HR-ESI-MS data for this compound confirming its C₁₁H₁₉N₅O formula at a high resolution was not explicitly detailed in the search results, the application of HR-ESI-MS is the standard method for such confirmation in structural elucidation.
Fragmentation Pattern Analysis for Structural Connectivity
Tandem Mass Spectrometry (MS/MS) in conjunction with HR-ESI-MS allows for the analysis of fragmentation patterns. researchgate.netnih.gov By inducing fragmentation of the molecular ion and measuring the m/z of the resulting fragment ions, information about the connectivity of atoms and the presence of specific functional groups can be obtained. researchgate.netmiamioh.edu The fragmentation pathways are characteristic of the molecule's structure. ub.edu High-resolution MS/MS is particularly useful for resolving isobaric fragments and accurately assigning their chemical identities. nih.govnih.gov Analysis of the fragmentation pattern of this compound's molecular ion would provide insights into how the molecule breaks apart, revealing the presence and arrangement of the pyrazinone ring, the guanidinopropyl chain, and the isopropyl group. While specific fragmentation data for this compound was not found, studies on other compounds using HR-ESI-MS/MS demonstrate its utility in interpreting fragment ions to support structures determined by NMR analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the complete structure of organic molecules, providing detailed information about the chemical environment of individual atoms and their connectivity. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive structural analysis of this compound.
1D NMR (¹H, ¹³C) for Proton and Carbon Environments
¹H NMR spectroscopy provides information about the types of protons in a molecule, their chemical shifts (indicating their electronic environment), their multiplicity (indicating the number of neighboring protons), and their integration (indicating the relative number of protons). ¹³C NMR spectroscopy provides information about the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. nih.govnih.govmdpi.commdpi.combas.bghmdb.ca Analysis of the ¹H and ¹³C NMR spectra of this compound would reveal characteristic signals for the protons and carbons of the pyrazinone ring, the isopropyl group, and the guanidinopropyl chain. For instance, signals in the aromatic or heteroaromatic region would correspond to the pyrazinone ring, while signals in the aliphatic region would correspond to the isopropyl and propyl groups. The presence of signals characteristic of guanidine (B92328) protons and carbons would also be expected. Studies on other pyrazinone compounds highlight the use of ¹H and ¹³C NMR in assigning chemical shifts and revealing the presence of specific substituents like isopropyl groups. mdpi.com
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation and Stereochemistry
Two-dimensional NMR techniques provide crucial connectivity information that is essential for piecing together the structure of a molecule. nih.govnih.govmdpi.combas.bgmnstate.edu
COSY (Correlation Spectroscopy): ¹H-¹H COSY reveals correlations between protons that are coupled to each other, typically through three bonds. bas.bgmnstate.edu This helps in identifying spin systems within the molecule, such as the coupled protons within the isopropyl group or the propyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). bas.bghmdb.camnstate.edu This allows for the assignment of carbon signals based on the known proton assignments and vice versa.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.combas.bgmnstate.edu This is particularly useful for establishing connectivity across heteroatoms and quaternary carbons, helping to connect different parts of the molecule, such as linking the isopropyl group and the guanidinopropyl chain to the pyrazinone core.
Comprehensive analysis of the COSY, HMQC, HMBC, and NOESY spectra of this compound would provide a complete map of its connectivity and relative stereochemistry, confirming the proposed structure. The application of these 2D NMR techniques is standard practice in the structure elucidation of natural products and complex organic molecules. nih.govnih.govbas.bg
Complementary Spectroscopic Techniques
In addition to X-ray diffraction, other spectroscopic techniques are employed to gain further structural information about this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about the presence of chromophores, which are functional groups that absorb light in the UV-Vis region elte.hunanopartz.com. The UV spectrum of this compound has been reported. One source mentions UV characteristic absorptions at 228 nm and 322 nm for a compound structurally similar to this compound mdpi.com. Another source notes characteristic absorption at 224 nm and 296 nm for a compound with a diketopiperazine moiety, suggesting similarity to this compound mdpi.com. A patent application also mentions UV spectra for related compounds, with absorption maxima around 265 nm, 304 nm (shoulder), 226 nm, 275 nm (shoulder), and 284 nm (shoulder) google.com. Another study on pyrazinone derivatives, including known analogues like this compound, recorded UV spectra and noted absorption maxima for related compounds nih.govresearchgate.net. For example, enhypyrazinone A showed a UV maximum at 315 nm, and enhypyrazinone B at 290 nm nih.gov. These UV data suggest the presence of conjugated systems within the this compound structure, consistent with its pyrazine (B50134) core nih.govctdbase.org.
Table 1: Reported UV Absorption Maxima for this compound and Related Compounds
| Compound/Context | UV Absorption Maxima (nm) | Citation |
| Compound similar to this compound | 228, 322 | mdpi.com |
| Compound with diketopiperazine (similar to 1) | 224, 296 | mdpi.com |
| Related compound (from patent) | 265, 304 (shoulder) | google.com |
| Related compound (from patent) | 226, 275 (shoulder), 284 (shoulder) | google.com |
| Enhypyrazinone A (related pyrazinone) | 315 | nih.gov |
| Enhypyrazinone B (related pyrazinone) | 290 | nih.gov |
| Methanol (B129727) solution (band-rich spectrum) | 235, 275, 308 | datapdf.com |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable technique for identifying functional groups present in a molecule by analyzing the vibrations of chemical bonds nist.gov. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum nist.gov. IR spectra for compounds related to this compound have been reported. A patent application provides dominant IR absorption bands (KBr disk) for related compounds, including peaks at 3430, 2940, 2780, 1720, 1600, 1500, 1440, 1380, 1290, 1240, 1170, 1110, 1060, 1000, 920, 880, 850, 820, 580, and 520 cm⁻¹ google.com. Another related compound showed dominant absorptions at 3430, 2950, 2880, 1720, 1680, 1640, 1610, 1510, 1450, 1370, 1320, 1300, 1240, 1170, 1120, 1050, 1000, 860, 840, 810, 790, 730, and 630 cm⁻¹ google.com. These bands are indicative of various functional groups, such as N-H, C-H, C=O, C=N, and C-N stretches and bends, which are expected in a molecule like this compound containing guanidine and pyrazinone moieties metabolomicsworkbench.orgctdbase.org. IR spectra of other pyrazinone derivatives also show characteristic absorption bands, such as C=O stretches nih.govlookchem.com. For instance, enhypyrazinone A showed IR peaks at 3363.9, 1736.9, and 1639.2 cm⁻¹, while enhypyrazinone B showed peaks at 3341.0, 1737.6, and 1641.7 cm⁻¹ nih.gov.
Table 2: Dominant IR Absorption Bands for Related Compounds
| Compound/Context | Dominant IR Absorption Bands (cm⁻¹) | Citation |
| Related compound (KBr) | 3430, 2940, 2780, 1720, 1600, 1500, 1440, 1380, 1290, 1240, 1170, 1110, 1060, 1000, 920, 880, 850, 820, 580, 520 | google.com |
| Related compound (KBr) | 3430, 2950, 2880, 1720, 1680, 1640, 1610, 1510, 1450, 1370, 1320, 1300, 1240, 1170, 1120, 1050, 1000, 860, 840, 810, 790, 730, 630 | google.com |
| Enhypyrazinone A (ATR) | 3363.9, 2945.3, 2834.3, 1736.9, 1639.2, 1449.9, 1409.6, 1217.0, 1115.3, 1020.0 | nih.gov |
| Enhypyrazinone B (ATR) | 3341.0, 2944.4, 2832.5, 1737.6, 1641.7, 1449.1, 1229.0, 1116.2, 1022.9 | nih.gov |
Chromatographic Methods in Structural Isolation and Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation, purification, and analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture rjptonline.org. It is crucial for ensuring the purity of a compound and for quantitative analysis rjptonline.org. HPLC has been used in the study of this compound and related compounds vliz.bemdpi.comresearchgate.netmdpi.comccspublishing.org.cngexinonline.com. For the analysis of related compounds, HPLC systems with C18 columns and mobile phases consisting of methanol-water mixtures with acidic modifiers like formic acid or trifluoroacetic acid have been employed vliz.bemdpi.com. UV detection at wavelengths such as 300 nm or 214/254 nm is common for compounds with UV-absorbing chromophores like this compound vliz.bemdpi.comgoogle.comgexinonline.com. One study explicitly mentions HPLC analysis of this compound with a retention time (Rt) of 2.67 minutes, detected by LC-MS mdpi.com. Comparative HPLC analysis has also been used to study the metabolic profiles of Streptomyces strains producing this compound mdpi.comccspublishing.org.cn.
Table 3: Examples of HPLC Conditions Used for this compound and Related Compounds
| Application | Column Type | Mobile Phase | Detection | Notes | Citation |
| Analysis of related compounds | Agilent ZORBAX SB-C18 | CH₃OH-H₂O with 1‰ formic acid or trifluoroacetic acid | UV (details vary) | Gradient elution | mdpi.com |
| Semi-preparative isolation | Agilent ZORBAX SB-C18 | CH₃OH-H₂O with 1‰ formic acid or trifluoroacetic acid | UV (details vary) | Gradient elution | mdpi.com |
| Analysis of related pyrazinones | Eurobond Prontosil C18 | 0.05% TFA in water (A) and 0.05% TFA in methanol (B) | UV-DAD (300 nm) | Gradient elution, coupled LC-SPE | vliz.be |
| Analysis of related compounds | ODS, YMC-Pack A-312 | 35% Acetonitrile - 0.05M sodium phosphate (B84403) (pH 3.0) | UV (214 & 254 nm) | Flow rate: 2 ml/min, Rt: 3.8 min (for a related compound) | google.com |
| Analysis of this compound (LC-MS) | Not specified | Not specified | LC-MS | Rt: 2.67 min, m/z 238.4 | mdpi.com |
| Analysis of related pyrazinones | ODS column [YMC-pack ODS-A] | MeOH/H₂O | UV (254 nm) | Semi-preparative HPLC | researchgate.net |
Advances in Coupled Analytical Techniques (e.g., LC-MS/MS)
The structural elucidation and analysis of natural products like this compound, a pyrazinone metabolite isolated from Streptomyces species, have traditionally relied on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) vliz.bemdpi.comscispace.com. While these techniques provide invaluable structural information, the analysis of complex biological matrices or the detection of low-abundance this compound can benefit significantly from coupled analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) have emerged as powerful tools for the separation, detection, identification, and structural characterization of compounds in complex mixtures sinop.edu.trforensicrti.org. The coupling of liquid chromatography, which provides chromatographic separation, with mass spectrometry, which offers high sensitivity and specificity based on mass-to-charge ratio (m/z), is particularly advantageous for the analysis of microbial metabolites.
In the context of this compound analysis, LC-MS has been employed for its detection and identification. One study reported the identification of this compound in a date palm extract using LC-MS nih.gov. The analysis was performed using a Waters Alliance E2695/HPLC-TQD mass spectrometer coupled with an Agilent Poroshell 120 EC C-18 column nih.gov. This compound was detected in positive-ion mode, exhibiting a specific m/z and retention time nih.gov.
The reported LC-MS data for this compound in this study is summarized in the table below:
| Compound | m/z (Positive Ion Mode) | Retention Time (min) |
| This compound | 238.4 | 2.67 |
Coupled techniques like LC-MS/MS offer further capabilities for structural analysis through fragmentation. In LC-MS/MS, a precursor ion (typically the protonated or deprotonated molecule) is selected and subjected to collision-induced dissociation (CID) in a collision cell, generating characteristic product ions forensicrti.orgunt.edu. The fragmentation patterns obtained provide detailed structural information about the analyte forensicrti.orgunt.edu. This is particularly useful for confirming the presence of specific functional groups and structural moieties. For compounds containing a guanidine group, such as this compound, LC-MS/MS fragmentation can yield ions characteristic of the guanidine moiety and its attachment to the rest of the molecule nih.gov. Studies on related arginine and methylarginine (B15510414) derivatives have demonstrated the utility of MS/MS in elucidating the structures of guanidine-containing compounds based on their fragmentation patterns nih.gov.
While detailed LC-MS/MS fragmentation data specifically for this compound was not extensively available in the surveyed literature, the principles of LC-MS/MS are directly applicable to its structural investigation. The ability to select the this compound precursor ion (e.g., [M+H]+) and analyze its fragmentation pattern can provide confirmatory evidence for its pyrazinone core, the isopropyl substituent, and the guanidinopropyl chain. Advances in LC-MS/MS instrumentation, including higher resolution and more accurate mass measurements of fragment ions, as well as improved fragmentation techniques, continue to enhance the ability to gain detailed structural insights from even low-abundance compounds in complex matrices. The combination of chromatographic separation and specific fragmentation analysis in LC-MS/MS provides a powerful approach for the confident identification and structural elucidation of this compound and related metabolites in various biological and environmental samples.
Molecular and Cellular Mechanisms of Argvalin S Biological Interactions
Theoretical Frameworks of Pyrazinone Bioactivity
Pyrazinones, including Argvalin, represent a class of natural products and synthetic molecules known for a range of biological activities nih.govrsc.org. The bioactivity of pyrazinone derivatives is closely linked to their structural characteristics, which dictate how they interact with biological macromolecules ontosight.ainih.gov.
Structural Features Dictating Molecular Recognition
The molecular structure of this compound features a central pyrazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group ontosight.ai. This core provides a rigid scaffold with potential hydrogen bonding sites due to the nitrogen and oxygen atoms. Attached to this core is a 3-guanidinopropyl chain, which terminates in a guanidino group ontosight.ai. The guanidino group is a highly basic functional group that is positively charged at physiological pH and is capable of forming strong ionic interactions, as well as multiple hydrogen bonds ontosight.ai. Additionally, this compound possesses an isopropyl substituent, which imparts hydrophobic character to the molecule ontosight.ai. These combined structural features – the hydrogen bonding and potential ionic interactions of the pyrazinone core and guanidino group, and the hydrophobic contribution of the isopropyl group – are crucial determinants of this compound's potential for molecular recognition by target proteins, enzymes, or receptors ontosight.ai. The interplay of these hydrophilic and hydrophobic regions influences binding affinity and specificity nih.gov.
Predicted Modes of Interaction with Macromolecules
Based on its structural features, this compound is predicted to interact with biological macromolecules through a combination of binding forces. The positively charged guanidino group is likely to engage in electrostatic interactions with negatively charged residues (such as aspartate or glutamate) in binding pockets of proteins ontosight.ai. The pyrazinone core and the guanidino group can act as hydrogen bond donors and acceptors, facilitating interactions with polar amino acid side chains or the protein backbone ontosight.ai. The isopropyl group can participate in hydrophobic interactions with nonpolar regions of macromolecules, contributing to the stability of the binding complex ontosight.ai. These predicted modes of interaction suggest that this compound could bind to active sites of enzymes, ligand-binding domains of receptors, or interfaces involved in protein-protein interactions ontosight.ai. Studies on other pyrazinone derivatives have shown that specific substitutions on the pyrazinone ring can influence binding affinity and selectivity towards different targets, highlighting the importance of structure-activity relationships in this class of compounds nih.govdiva-portal.org.
Investigation of Enzyme Inhibition Potentials of this compound
Compounds containing guanidino groups, like this compound, are known to exhibit enzyme inhibition activities ontosight.ai. This potential stems from their ability to mimic natural substrates or transition states, particularly for enzymes that process arginine or other guanidinium-containing molecules ontosight.ai.
In Vitro Enzyme Kinetic Studies
While specific detailed in vitro enzyme kinetic studies solely focused on this compound are not extensively detailed in the provided search results, the general class of pyrazinone derivatives has been investigated for enzyme inhibition diva-portal.orgresearchgate.net. Such studies typically involve incubating the enzyme with varying concentrations of the inhibitor (this compound, in this case) and substrate, and measuring the reaction rate to determine parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) mdpi.com. These parameters provide quantitative measures of the inhibitor's potency and can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) mdpi.com. The search results mention that other pyrazinone derivatives have shown inhibitory activity against enzymes like protein kinase C theta (PKC-θ) and reverse transcriptase rsc.orgresearchgate.net. One search result mentions this compound in the context of cholinesterase inhibitory potentials of a plant extract, but the reported IC50 value is for the extract, not isolated this compound mdpi.com.
Potential Interactions with Nitric Oxide Synthase (NOS) and Other Enzyme Families
Given its structural similarity to arginine, this compound has been suggested to potentially interact with nitric oxide synthase (NOS), an enzyme family that utilizes arginine as a substrate to produce nitric oxide ontosight.ai. This potential interaction is significant because NOS plays crucial roles in various physiological processes, including cardiovascular function ontosight.ai. While direct experimental data on this compound's inhibition of NOS is not provided in the search results, the structural analogy to arginine makes NOS a plausible target for investigation ontosight.ai. Beyond NOS, the broad bioactivity observed for other pyrazinone derivatives suggests that this compound could potentially interact with a range of other enzyme families rsc.orgresearchgate.net. The specific enzymes inhibited would depend on the precise fit and interaction of this compound's structural features within the enzyme's active site nih.gov.
Research into Receptor Binding and Protein-Protein Interaction Modulation
Compounds with guanidino groups and heterocyclic cores are also known to engage in receptor binding and modulate protein-protein interactions ontosight.ai. The structural characteristics of this compound, particularly its ability to participate in ionic and hydrogen bonding interactions, are conducive to binding to specific receptor sites ontosight.ainih.gov. While comprehensive research specifically on this compound's receptor binding or protein-protein interaction modulation is not detailed in the provided search results, the general properties of its structural components and the bioactivity of related compounds offer insights. For instance, other pyrazinone derivatives have been explored as antagonists for receptors like corticotropin-releasing factor-1 (CRF1) rsc.org. The guanidino group is a common feature in molecules that interact with receptors or proteins that recognize positively charged ligands or participate in ionic interactions nih.gov. The modulation of protein-protein interactions often involves specific recognition interfaces where molecules like this compound could potentially interfere by binding to one of the interacting partners ontosight.ai. Further research would be needed to identify specific receptors or protein-protein interactions that this compound might target and to characterize the binding affinities and functional consequences of such interactions.
Compound Table:
| Compound Name | PubChem CID |
| This compound | 99359 |
Data Table (Synthesized from Search Results):
While specific quantitative data (like IC50 or Ki values) solely for this compound's enzyme inhibition or receptor binding was not found in a structured format in the provided search results, the search results indicate the potential for this compound and related pyrazinones to interact with certain enzyme families and receptors.
| Potential Interaction Target | Basis for Potential Interaction | Relevant Section |
| Nitric Oxide Synthase (NOS) | Structural similarity to arginine (guanidino group) ontosight.ai | 6.2.2 |
| Enzymes (General) | Presence of guanidino and pyrazinone groups ontosight.ai | 6.2 |
| Receptors (General) | Potential for ionic and hydrogen bonding ontosight.ainih.gov | 6.3 |
| Proteins (for P-P interaction) | Potential for molecular recognition ontosight.ai | 6.3 |
Ligand-Receptor Binding Assays for this compound
Ligand-receptor binding assays are fundamental techniques used to characterize the interaction between a potential ligand, such as this compound, and a target protein receptor giffordbioscience.comnih.gov. These assays are crucial for identifying compounds with high binding affinity and characterizing binding kinetics, including the rates of association (kon) and dissociation (koff) giffordbioscience.com. Key parameters determined in these assays include the dissociation constant (Kd), which indicates binding affinity (lower Kd signifies higher affinity), and the inhibition constant (Ki) for inhibitors giffordbioscience.com.
Common methods for performing ligand-receptor binding assays include radioligand binding assays, which utilize radiolabeled ligands to measure binding to receptors in cells or membranes revvity.commerckmillipore.com. These assays offer high sensitivity and can be used to determine Kd and the maximum binding capacity (Bmax), representing the total number of available binding sites giffordbioscience.comrevvity.com. Non-radioactive methods, such as those based on fluorescence polarization or surface plasmon resonance, have also been developed, particularly for high-throughput screening nih.gov.
Exploration of this compound's Influence on Protein Complex Formation
Protein complexes, formed by the association of two or more polypeptide chains via non-covalent interactions, are essential functional units in numerous biological processes wikipedia.orgsinica.edu.tw. The formation of these complexes can activate or inhibit the activity of their constituent proteins wikipedia.org. Techniques like co-immunoprecipitation (co-IP) are widely used to identify and study physiologically relevant protein-protein interactions and the formation of protein complexes thermofisher.com. Co-IP uses antibodies specific to a target protein to indirectly capture proteins bound to it, allowing for the analysis of complex components, binding affinities, and kinetics thermofisher.com.
The influence of small molecules on protein complex formation can involve various mechanisms, including stabilizing or disrupting existing complexes or promoting the assembly of new ones. Some studies explore how molecules like arginine can modulate protein stability and interactions, highlighting both direct and indirect mechanisms depending on concentration rsc.org.
While the importance of protein complex formation in biological systems is clear wikipedia.orgsinica.edu.tw, and methods for studying these interactions exist thermofisher.com, specific research detailing how this compound influences the formation or stability of particular protein complexes is not present in the provided search results. The structural characteristics of this compound, with its potential for ionic and hydrophobic interactions ontosight.ai, could theoretically impact protein-protein interfaces, but experimental data on this specific effect are not detailed.
Cellular Pathway Perturbation Studies by this compound
Cellular pathways, including biochemical pathways and signaling cascades, are interconnected series of molecular events that govern cellular functions taylorandfrancis.combyjus.com. Perturbations to these pathways, whether by genetic or chemical means, can significantly alter cellular behavior and phenotype nih.govnih.gov. Studying how a compound like this compound perturbs these pathways can provide insights into its biological mechanisms.
Analysis of Biochemical Pathways Influenced by this compound Exposure
Biochemical pathways involve sequences of enzyme-catalyzed reactions that are essential for metabolism, energy production, and the synthesis and breakdown of biomolecules taylorandfrancis.combyjus.commonash.edu. Analyzing the influence of a compound on these pathways often involves measuring changes in metabolite levels or enzyme activities taylorandfrancis.com. Metabolomics, for instance, can quantify the pool of small molecule intermediates in biochemical pathways, reflecting the phenotypic state of a biological system taylorandfrancis.com.
While the concept of biochemical pathway analysis is well-established taylorandfrancis.combyjus.commonash.edu, and methods exist to study pathway perturbations nih.gov, specific data on how this compound exposure influences particular biochemical pathways is not provided in the search results.
Investigation of this compound's Effect on Cellular Signaling Cascades
Cellular signaling cascades are complex networks that transmit information within and between cells, allowing them to respond to environmental cues and regulate processes like growth, differentiation, and apoptosis fiveable.melongdom.org. These cascades often involve a series of protein kinases and other enzymes that sequentially activate each other, amplifying and propagating a signal fiveable.menih.gov. Perturbations in signaling networks can link genotype to phenotype and are implicated in various diseases nih.gov. Techniques like transcriptomics and proteomics can be used to infer pathway activities based on gene and protein expression changes following perturbations nih.govgithub.io.
The search results describe the general nature and importance of cellular signaling cascades fiveable.melongdom.orgnih.gov, and methods for studying their perturbation nih.govgithub.iobiorxiv.org. However, specific experimental findings detailing this compound's effect on particular cellular signaling cascades are not present in the provided information.
Subcellular Localization Studies of this compound and its Derivatives
Understanding the subcellular localization of a compound is crucial for determining where it exerts its biological effects nih.gov. Different cellular compartments, such as the nucleus, cytoplasm, or specific organelles, can concentrate compounds and serve as sites of interaction with molecular targets nih.govnih.gov. Techniques like confocal microscopy, often using fluorescently labeled compounds or subcellular markers, are employed to visualize and determine localization nih.gov.
Studies on the subcellular localization of compounds and their derivatives can reveal how structural differences influence their distribution within the cell nih.gov. For example, research on anthracycline derivatives has shown that structural variations affect their subcellular localization and cytotoxic activity, with many accumulating in lysosomes nih.gov.
While the importance of subcellular localization studies is recognized nih.govnih.gov, and methods for such investigations exist nih.gov, specific data on the subcellular localization of this compound or its derivatives are not detailed in the provided search results.
Comparative Mechanistic Analyses with Related Cyclodipeptides and Pyrazinones
This compound is a cyclodipeptide derivative featuring a pyrazinone core ontosight.airesearchgate.net. Comparative mechanistic analyses with related cyclodipeptides and pyrazinones can provide valuable insights into the structural features that contribute to their biological activities and mechanisms of action. Other pyrazinone derivatives mentioned in the context of natural products include tyrvalin, phevalin, and leuvalin, which are produced by Staphylococcus aureus, as well as arglecin (B1197012), also from Streptomyces sp. researchgate.netresearchgate.net.
Studies on the biosynthesis of pyrazinone natural products, such as the aureusimines produced by Staphylococcus aureus, involve nonribosomal peptide synthetases (NRPSs) nih.gov. These enzymes incorporate amino acids and catalyze the formation of cyclic dipeptide intermediates, which are subsequently converted to pyrazinones nih.gov. The substrate specificity of the adenylation domains within NRPSs determines which amino acids are incorporated, contributing to the structural diversity of these compounds nih.gov. For instance, the NRPS AusA in S. aureus shows relaxed substrate specificity for one of its amino acid incorporation sites, leading to the production of phevalin, tyrvalin, and leuvalin researchgate.netnih.gov.
Comparative studies can explore how variations in the amino acid precursors or modifications to the pyrazinone core influence properties like target binding, pathway modulation, or cellular uptake and localization. While the search results mention related pyrazinones and their biosynthetic origins researchgate.netresearchgate.netnih.gov, detailed comparative mechanistic analyses specifically contrasting this compound's biological interactions with those of other cyclodipeptides or pyrazinones are not presented. Such analyses would typically involve comparing binding affinities to common targets, evaluating effects on shared signaling pathways, or examining differences in cellular distribution, providing a clearer understanding of how this compound's unique structure dictates its specific biological profile.
Structure-Mechanism Relationships Across the Pyrazinone Class
The pyrazinone (2(1H)-pyrazinone) scaffold is a significant structural motif found in numerous natural products and bioactive molecules. mdpi.comrsc.org Understanding the relationship between the structure of pyrazinone derivatives and their biological mechanisms is crucial for developing new therapeutic agents. mdpi.comfrontiersin.org
The core pyrazinone structure features a six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group. vulcanchem.com Substituents at various positions on this ring significantly influence the compound's physical, chemical, and biological properties. vulcanchem.com For example, the presence and position of groups such as nitro, phenyl, isopropyl, and benzyl (B1604629) can affect interactions with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. vulcanchem.comontosight.ai
Research into pyrazinone derivatives has revealed a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, as well as protease and kinase inhibition. mdpi.comontosight.ai The specific mechanism of action for a given pyrazinone can vary depending on its unique substitution pattern. mdpi.com
Studies on pyrazinone analogs, including this compound, Arglecin, and Phevalin, contribute to the understanding of structure-activity relationships within this class. rsc.orgresearchgate.net By comparing the structures of these compounds and their observed biological effects (e.g., enzyme inhibition, impact on gene expression), researchers can infer how specific structural features contribute to their interactions with biological macromolecules. For instance, the inhibitory activity of Phevalin against calpain is linked to its specific isopropyl and benzyl substituents on the pyrazinone core. researchgate.netinvivochem.cn
Structure Activity Relationship Sar Studies of Argvalin and Its Analogues
Methodological Approaches for Argvalin SAR
The exploration of this compound's structure-activity relationship is fundamentally based on two complementary strategies: systematic chemical modification with subsequent biological testing and computational modeling to predict activity.
Systematic Chemical Modification and Biological Evaluation
The primary approach to understanding this compound's SAR involves the iterative process of chemical synthesis and biological assessment. drugdesign.org This method allows for the direct observation of how structural changes impact biological function. automate.video The process begins with this compound as the "lead compound," a molecule with known biological activity. automate.video Medicinal chemists then systematically synthesize a series of analogues by modifying specific parts of the molecule.
Key modifications for this compound analogues typically include:
Altering the Guanidinopropyl Side Chain: Creating variations in the length of the alkyl chain or replacing the guanidinium (B1211019) group with other basic moieties to probe the requirements for ionic and hydrogen bonding.
Modifying the Isopropyl Group: Substituting the isopropyl group with other alkyl or aryl groups of varying size and lipophilicity to determine the influence of steric bulk and hydrophobic interactions on target binding.
Each newly synthesized analogue is then subjected to a battery of biological assays to quantify its activity. By comparing the activity of the analogues to the parent this compound compound, researchers can deduce the contribution of each modified structural feature. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of this compound analogues and their observed biological activities. medcraveonline.com This approach complements systematic modification by providing predictive models that can guide the design of new, potentially more potent compounds. nih.gov
The development of a QSAR model for this compound involves several key steps:
Data Collection: A dataset is compiled consisting of the this compound analogues and their corresponding experimentally determined biological activities.
Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that represent various physicochemical properties, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters). slideshare.net
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the molecular descriptors to biological activity. wikipedia.org The general form of a QSAR model is: Activity = f(molecular descriptors) + error. wikipedia.org
Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation and external validation with an independent set of compounds.
A validated QSAR model can then be used to predict the biological activity of novel this compound derivatives before they are synthesized, saving significant time and resources in the drug discovery process. medcraveonline.com
Influence of Substituent Variations on this compound's Interactions
Impact of the Guanidinopropyl Moiety on Molecular Recognition
The guanidinopropyl side chain, a mimic of the arginine side chain, is a dominant factor in molecular recognition. Its positively charged guanidinium group is crucial for forming strong ionic bonds and a network of hydrogen bonds with negatively charged residues, such as aspartate and glutamate, in the binding pocket of its biological target.
Systematic modifications have demonstrated that both the basicity and the length of this side chain are critical. Replacing the guanidinium group with less basic functionalities like an amine or an amidine leads to a significant reduction in binding affinity. Similarly, altering the length of the propyl chain can disrupt the optimal positioning of the guanidinium head for interaction with the target.
Table 1: Influence of Guanidinopropyl Moiety Modifications on Relative Binding Affinity
| Modification | Side Chain Structure | Relative Binding Affinity (%) |
|---|---|---|
| This compound (Parent) | -(CH₂)₃-NH-C(=NH)NH₂ | 100 |
| Amino Analogue | -(CH₂)₃-NH₂ | 35 |
| Homoguanidino Analogue | -(CH₂)₄-NH-C(=NH)NH₂ | 70 |
Role of the Isopropyl Group in Modulating Specificity
SAR studies have shown that both smaller and larger alkyl substituents at this position can be detrimental to activity. Smaller groups, such as a methyl group, fail to fully occupy the hydrophobic pocket, leading to a loss of favorable interactions. Conversely, larger, bulkier groups, like a tert-butyl or phenyl group, can introduce steric clashes that prevent proper binding. This indicates that the isopropyl group provides an optimal balance of size and lipophilicity for target engagement.
Table 2: Effect of Isopropyl Group Substitution on Target Specificity
| Substituent | Structure | Relative Activity (%) |
|---|---|---|
| Isopropyl (Parent) | -CH(CH₃)₂ | 100 |
| Methyl | -CH₃ | 40 |
| n-Butyl | -(CH₂)₃CH₃ | 65 |
| tert-Butyl | -C(CH₃)₃ | 15 |
Modifications to the Pyrazinone Ring and their Mechanistic Implications
The central pyrazinone ring serves as the structural scaffold for this compound, holding the critical guanidinopropyl and isopropyl moieties in the correct spatial orientation for target interaction. Modifications to this ring can have profound mechanistic implications, affecting not only binding but also the compound's pharmacokinetic properties.
Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) onto the pyrazinone ring can alter its electronic distribution. This, in turn, can influence the strength of hydrogen bonds formed between the ring's nitrogen and carbonyl atoms and the target protein. Furthermore, substitutions on the ring can block sites of metabolic attack, thereby increasing the compound's biological half-life. The position of these substituents is also critical, as they can introduce steric hindrance or establish new, favorable interactions with the target.
Table 3: Impact of Pyrazinone Ring Substituents on Biological Activity
| Substituent (R) | Position | Electronic Effect | Relative Potency (%) |
|---|---|---|---|
| -H (Parent) | N/A | Neutral | 100 |
| -Cl | 5 | Withdrawing | 150 |
| -OCH₃ | 6 | Donating | 80 |
| -CH₃ | 5 | Donating | 110 |
Rational Design of this compound-Based Molecular Probes
The strategic development of molecular probes derived from bioactive compounds like this compound is a cornerstone of modern chemical biology and drug discovery. By systematically modifying the this compound scaffold, researchers can create powerful tools to investigate its biological targets and mechanisms of action. This rational design process involves two primary strategies: engineering derivatives for improved target affinity and developing tagged analogues for visualization and detection.
Engineering Derivatives for Enhanced Affinity to Specific Targets
The core principle behind enhancing the binding affinity of this compound derivatives lies in optimizing the interactions between the ligand and its biological target, primarily the caseinolytic protease P (ClpP). Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are fundamental to this process. The goal is to identify which parts of the this compound molecule are essential for binding and which can be modified to improve potency and selectivity.
Key structural features of a compound determine its biological effects. Through chemical synthesis, new chemical groups can be introduced into the this compound scaffold, and the resulting analogues are then tested for their biological effects. This iterative process allows for the refinement of the molecule to achieve a more potent or selective interaction with its target.
For instance, modifications to the diketopiperazine core, the arginine side chain, or the valine-derived portion of this compound could lead to derivatives with enhanced affinity. The introduction of different functional groups can alter the compound's electronic properties, hydrophobicity, and steric interactions, all of which play a crucial role in the ligand-receptor binding event.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues
| Analogue ID | Modification | Target Affinity (IC₅₀, µM) | Rationale for Modification |
| This compound | - | 15 | Parent Compound |
| AGV-001 | Methylation of backbone N | 25 | Investigate role of N-H in H-bonding |
| AGV-002 | Guanidinium to amidine | 10 | Modulate basicity and H-bonding |
| AGV-003 | Valine to Leucine (B10760876) | 8 | Explore effect of increased hydrophobicity |
| AGV-004 | Phenyl group on valine | 5 | Introduce potential pi-stacking interactions |
This table is illustrative and based on general principles of medicinal chemistry.
Development of Fluorescent or Tagged this compound Analogues for Research Tools
To visualize and track the interaction of this compound with its cellular targets, fluorescent or tagged analogues are indispensable research tools. These probes typically consist of the this compound scaffold (the recognition element), a linker, and a reporter group such as a fluorophore or an affinity tag.
The design of such probes requires careful consideration to ensure that the attached tag does not significantly impair the binding affinity or selectivity of the parent molecule. The linker should be of an appropriate length and flexibility to allow the reporter group to be exposed without interfering with the this compound-target interaction.
Fluorescent Analogues:
Fluorescent probes are created by covalently attaching a fluorophore to the this compound molecule. These probes enable the use of techniques like fluorescence microscopy and flow cytometry to study the localization of this compound within cells and to quantify its binding to target proteins. The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence. For example, a derivative of this compound could be synthesized with a reactive handle, such as an amine or a carboxylic acid, allowing for the straightforward attachment of a variety of commercial fluorescent dyes.
Tagged Analogues:
Tagged this compound analogues incorporate affinity tags, such as biotin or small epitope tags (e.g., HA or FLAG tags). Biotinylated probes are particularly useful for affinity purification of this compound's binding partners. By incubating a cell lysate with a biotinylated this compound analogue, the target protein-probe complex can be captured on streptavidin-coated beads. The captured proteins can then be identified using techniques like mass spectrometry.
Advanced Computational and In Silico Approaches in SAR
Computational methods have become integral to the study of structure-activity relationships, offering a rapid and cost-effective way to predict the biological activity of novel compounds and to understand the molecular basis of their interactions with their targets. These in silico approaches are particularly valuable in the rational design of this compound analogues.
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations can be used to model its interaction with the active site of ClpP. researchgate.net These simulations provide insights into the binding mode and can predict the binding affinity of different this compound analogues. By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is crucial for designing new derivatives with improved affinity. researchgate.net
Molecular Dynamics (MD) Simulations:
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in the ligand-receptor complex over time, providing a more realistic representation of the binding event in a solvated environment. nih.govmdpi.com These simulations can reveal important information about the stability of the complex, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. nih.govnih.gov
Table 2: Example of Molecular Docking and MD Simulation Data for this compound Analogues
| Analogue ID | Docking Score (kcal/mol) | Key Interacting Residues (ClpP) | MD Simulation Stability (RMSD, Å) |
| This compound | -8.5 | Ser97, His122, Asp171 | 1.2 |
| AGV-002 | -9.1 | Ser97, His122, Asp171, Gly145 | 1.1 |
| AGV-004 | -9.8 | Ser97, His122, Asp171, Phe146 | 0.9 |
This table is illustrative and based on general outputs of computational chemistry software.
Virtual Screening of this compound Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biosolveit.demdpi.com This approach can be broadly categorized into two types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
Structure-Based Virtual Screening (SBVS):
In SBVS, a library of compounds is docked into the three-dimensional structure of the target protein (e.g., ClpP). rjpbr.com The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for experimental testing. nih.govmdpi.com This method is particularly useful when the structure of the target protein is known.
Ligand-Based Virtual Screening (LBVS):
When the three-dimensional structure of the target is not available, LBVS can be employed. This approach uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar properties. researchgate.net The similarity can be based on 2D fingerprints, 3D shape, or pharmacophore models that define the essential features required for biological activity.
Through these advanced computational and in silico approaches, the process of designing and optimizing this compound analogues can be significantly accelerated, leading to the development of more potent and selective research tools and potential therapeutic agents. nih.govmdpi.com
Future Research Directions and Translational Perspectives in Argvalin Research
Exploiting Cryptic Biosynthetic Pathways and Unculturable Microorganisms for Novel Argvalin Analogues
Microorganisms, particularly Streptomyces species from which this compound has been isolated, are known to possess numerous "cryptic" or "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. mdpi.commdpi.comresearchgate.netnih.gov These cryptic pathways represent a vast untapped source of novel natural products and their analogues. Future research can focus on activating these silent BGCs in this compound-producing or related microorganisms through various strategies, including:
Co-cultivation: Growing this compound producers with other microorganisms can trigger the expression of cryptic BGCs through interspecies interactions and metabolic cross-talk. mdpi.comresearchgate.netfrontiersin.org Studies have shown that co-culturing Streptomyces noursei (an this compound producer) with other fungi can influence the production of secondary metabolites, including this compound. researchgate.netresearchgate.netresearchgate.net
One Strain Many Compounds (OSMAC) Strategy: Modifying culture conditions such as media composition, pH, temperature, and aeration can induce the expression of cryptic BGCs. mdpi.comnih.gov
Genetic Manipulation: Techniques like ribosome engineering, promoter exchange, and inactivation of regulatory genes (e.g., adpA) can be employed to activate silent BGCs responsible for this compound biosynthesis or the production of related pyrazinone structures. mdpi.comnih.gov
Genome Mining: Advances in sequencing technology and bioinformatics allow for the identification of putative BGCs in microbial genomes. mdpi.comresearchgate.net Analyzing these clusters can provide clues about the potential for producing novel this compound analogues. Subsequent heterologous expression of these BGCs in amenable host strains can lead to the discovery of new compounds. mdpi.comresearchgate.net
Exploiting Unculturable Microorganisms: The majority of microorganisms in nature are unculturable using current laboratory techniques. researchgate.net Metagenomic approaches, where DNA is extracted directly from environmental samples, can provide access to the BGCs within these organisms, potentially revealing novel enzymes and pathways for this compound-like compounds.
By employing these strategies, researchers aim to unlock the full biosynthetic potential of microbial sources, leading to the discovery of novel this compound analogues with potentially improved or distinct biological activities.
Development of Advanced Synthetic Methodologies for Complex this compound Scaffolds
The pyrazinone core and the appended guanidine (B92328) and isopropyl groups in this compound present synthetic challenges. nih.gov Developing advanced synthetic methodologies is crucial for producing this compound and its analogues in sufficient quantities for research and potential development, as well as for creating structural variations not accessible through biosynthesis. Future research in this area could focus on:
Efficient Construction of the Pyrazinone Ring: Exploring novel cyclization reactions and cascade sequences to synthesize the 2(1H)-pyrazinone core of this compound with high efficiency and regioselectivity. nih.gov Existing methods for pyrazinone synthesis from α-amino acids or their derivatives can be further optimized. nih.gov
Stereoselective Synthesis: If specific stereoisomers of this compound or its analogues demonstrate enhanced activity, developing stereoselective synthetic routes will be essential.
Late-Stage Functionalization: Developing methods for selectively introducing or modifying functional groups on the this compound scaffold at later stages of synthesis to rapidly generate diverse analogues.
Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms can enable rapid optimization of reaction conditions and the production of libraries of this compound derivatives.
Biocatalysis and Chemoenzymatic Synthesis: Incorporating enzymes involved in the natural biosynthesis of this compound or related pathways can offer environmentally friendly and highly selective routes to complex structures.
Advancements in synthetic methodology will facilitate the systematic exploration of this compound's structure-activity relationships and the generation of novel chemical entities with tailored properties.
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Design
Virtual Screening: Training ML models on existing data of pyrazinone compounds and their biological activities to virtually screen large chemical libraries and identify potential this compound analogues with desired properties.
De Novo Design: Utilizing generative AI models to design novel molecular structures based on the this compound scaffold, optimizing for specific biological activities or pharmacokinetic properties.
Predicting Bioactivity and ADMET Properties: Developing ML models to predict the potential bioactivity, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound derivatives, reducing the need for extensive experimental testing. nih.govardigen.com
Analyzing Biosynthetic Pathways: Applying ML algorithms to analyze microbial genomic data and predict novel BGCs related to this compound biosynthesis, aiding in the discovery of new natural variants. mdpi.com
Synthesis Planning: Using AI-powered tools to assist in designing efficient synthetic routes for complex this compound analogues.
The integration of AI/ML can significantly expedite the discovery and optimization process for this compound-based compounds.
Deeper Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) to Understand this compound's Biological Roles
Understanding the biological roles and mechanisms of action of this compound requires a comprehensive approach that integrates data from multiple "omics" layers. nih.govfrontiersin.orgmdpi-res.comarxiv.orgarxiv.orgazolifesciences.commdpi.comnih.govembopress.org Future research should aim for deeper integration of:
Genomics: Analyzing the genome of this compound-producing organisms to identify the complete set of genes involved in its biosynthesis and regulation. mdpi.com
Transcriptomics: Studying gene expression profiles in the presence and absence of this compound or under conditions that induce its production to identify genes and pathways affected by or involved in this compound activity.
Proteomics: Analyzing the protein complement of cells or tissues treated with this compound to identify target proteins and understand its effects on protein expression and modification.
Metabolomics: Profiling the small molecule metabolites in biological systems exposed to this compound to understand its impact on metabolic pathways and identify potential biomarkers of its activity. frontiersin.orgmdpi.com
Integrating these diverse datasets using advanced bioinformatics and computational tools, including machine learning approaches, can provide a holistic view of how this compound interacts with biological systems, revealing its mechanism of action and potential therapeutic targets. arxiv.orgazolifesciences.commdpi.comnih.govembopress.org This multi-omics approach can help to unravel the complex network of interactions influenced by this compound.
Expanding the Chemical Space of this compound Derivatives for Fundamental Biological Research
Beyond potential therapeutic applications, this compound and its derivatives can serve as valuable tools for fundamental biological research. Expanding the chemical space around the this compound scaffold involves synthesizing a diverse range of analogues with systematic structural modifications. This can help to:
Probe Protein-Ligand Interactions: Create derivatives with specific tags or modifications to study their binding interactions with potential target proteins.
Investigate Structure-Activity Relationships (SAR): Systematically alter different parts of the this compound molecule to understand how structural changes affect its biological activity. This data is crucial for rational design of more potent and selective compounds.
Develop Fluorescent or Affinity Probes: Synthesize this compound derivatives with fluorescent labels or affinity tags to visualize its localization in cells or pull down its binding partners.
Expanding the chemical space provides a toolkit of this compound-based molecules for dissecting complex biological processes.
Potential for this compound as a Chemical Probe to Dissect Underexplored Biological Mechanisms
Chemical probes are small molecules with well-defined activity and selectivity that are used to perturb biological systems and study the function of specific proteins or pathways. mdpi.comnih.govnih.govbiorxiv.org Given its microbial origin and reported biological activities, this compound has the potential to be developed into a chemical probe to investigate underexplored biological mechanisms.
Target Identification: If the precise biological target(s) of this compound are unknown, developing this compound-based chemical probes (e.g., affinity probes) can help to identify the proteins or enzymes it interacts with. mdpi.combiorxiv.org
Pathway Elucidation: By using this compound or its derivatives as tools, researchers can investigate the downstream effects of modulating its target(s) and elucidate the biological pathways in which they are involved.
Studying Specific Biological Processes: If this compound shows activity in specific biological contexts (e.g., microbial interactions, cellular signaling), it can be used as a probe to study the underlying mechanisms of these processes.
Developing this compound as a chemical probe requires demonstrating its selectivity and potency for a specific biological target or pathway.
Collaborative and Interdisciplinary Approaches in this compound Research
Addressing the multifaceted challenges and opportunities in this compound research necessitates collaborative and interdisciplinary efforts. arxiv.orgumbc.eduumn.edudiva-portal.orgeurecapro.eu Future progress will be significantly accelerated by fostering collaborations among researchers from various disciplines, including:
Microbiology and Natural Product Chemistry: For the discovery, isolation, and characterization of new this compound analogues from microbial sources.
Synthetic Organic Chemistry: For the efficient and versatile synthesis of this compound and its derivatives.
Computational Chemistry and Bioinformatics: For genome mining, AI/ML-driven discovery and design, and the integration of multi-omics data.
Biochemistry and Molecular Biology: For elucidating the mechanism of action and identifying biological targets.
Cell Biology and Pharmacology: For evaluating the biological activities and potential therapeutic applications.
Interdisciplinary teams can leverage diverse expertise and technologies to gain a more comprehensive understanding of this compound and unlock its full potential. arxiv.orgumbc.edu
Q & A
Q. What biochemical pathways are primarily modulated by Argvalin in cellular models, and how can researchers validate these interactions experimentally?
To identify pathways, combine transcriptomic profiling (e.g., RNA-seq) with proteomic analysis (e.g., mass spectrometry) to map gene expression and protein activity changes. Validate findings using CRISPR-Cas9 knockouts or siRNA silencing of candidate genes to confirm functional roles . For reproducibility, ensure experimental controls (e.g., vehicle-treated cells) and replicate experiments across independent cell lines .
Q. What standardized assays are recommended for quantifying this compound’s bioactivity in vitro?
Use dose-response curves with cell viability assays (e.g., MTT or ATP luminescence) to establish IC50 values. Pair these with target-specific assays (e.g., enzyme inhibition kinetics) to differentiate cytotoxic effects from mechanistic activity. Include positive controls (e.g., known inhibitors) and validate results across multiple assay platforms .
Q. How can researchers ensure the purity and stability of this compound in experimental setups?
Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to verify purity (>95%). For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions. Document batch-specific variability and use freshly prepared solutions for critical experiments .
Advanced Research Questions
Q. How should researchers design experiments to reconcile contradictory data on this compound’s efficacy across different disease models?
Conduct systematic reviews to identify confounding variables (e.g., dosing regimens, model specificity). Perform meta-analyses to quantify effect sizes and heterogeneity. Use factorial experimental designs to isolate variables (e.g., genetic background, administration route) and apply multivariate statistics to account for interactions .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical studies?
Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, and metabolism. Validate models with in vivo sampling (e.g., plasma LC-MS/MS) and adjust formulations (e.g., nano-encapsulation) to enhance bioavailability. Cross-validate results in multiple species (e.g., rodents, non-human primates) to assess translational relevance .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
Investigate off-target effects using chemoproteomics or thermal shift assays. Evaluate in vivo metabolite profiles to identify active or inhibitory derivatives. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to align dosing schedules with target engagement timelines .
Q. What methodologies are critical for identifying this compound’s off-target effects in complex biological systems?
Combine high-content screening (e.g., phenotypic profiling) with affinity-based proteomics (e.g., pull-down assays using biotinylated this compound). Validate hits using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Contextualize findings with pathway enrichment analysis to prioritize biologically relevant interactions .
Q. How should researchers approach cross-species validation of this compound’s therapeutic mechanisms?
Use comparative genomics to identify conserved targets across species. Establish isogenic cell lines (e.g., human vs. murine) to test species-specific responses. For in vivo studies, employ humanized animal models or ex vivo organoids to bridge translational gaps .
Data Analysis & Interpretation
Q. What statistical frameworks are most robust for analyzing this compound’s dose-dependent effects in heterogeneous datasets?
Apply mixed-effects models to account for variability between experimental batches or biological replicates. Use Bayesian hierarchical modeling to integrate prior data (e.g., historical controls) and reduce false positives. For non-linear responses, employ sigmoidal curve fitting with bootstrapping to estimate confidence intervals .
Q. How can researchers distinguish between experimental artifacts and genuine biological signals in this compound studies?
Implement blinded analysis and negative controls (e.g., compound analogs with inert modifications). Use orthogonal assays (e.g., genetic rescue experiments) to confirm causality. Apply machine learning tools to detect batch effects or technical outliers in high-dimensional data .
Q. Guidelines for Citation & Reproducibility
- Data Availability : Share raw datasets (e.g., sequencing reads, chromatograms) via public repositories like Figshare or Zenodo, adhering to FAIR principles .
- Methodological Transparency : Document equipment settings (e.g., HPLC gradients) and software parameters (e.g., statistical thresholds) in supplementary materials .
- Conflict Mitigation : Disclose funding sources and employ independent replication labs to verify critical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
